LDL Reduction Superiority: Beta-Amyrin Palmitate vs Beta-Amyrin Acetate in Dyslipidemic Hamsters
In a head-to-head comparison using high fat diet-induced dyslipidemic hamsters, beta-amyrin palmitate (β-AP) demonstrated superior LDL cholesterol reduction compared to its close structural analog beta-amyrin acetate (β-AA). Both compounds were isolated from the same botanical source (Wrightia tomentosa leaves) and evaluated under identical experimental conditions at equivalent dosing [1].
| Evidence Dimension | LDL cholesterol reduction |
|---|---|
| Target Compound Data | 44% reduction |
| Comparator Or Baseline | Beta-amyrin acetate (β-AA): 36% reduction |
| Quantified Difference | 8 percentage points greater LDL reduction (44% vs 36%); relative improvement of 22% |
| Conditions | High fat diet-induced dyslipidemic hamsters; oral dose 10 mg/kg; in vivo study |
Why This Matters
This direct comparative evidence supports selecting beta-amyrin palmitate over beta-amyrin acetate for antidyslipidemic research applications requiring maximal LDL-lowering efficacy.
- [1] Maurya R, Srivastava A, Shah P, Siddiqi MI, Rajendran SM, Puri A, Yadav PP. β-Amyrin acetate and β-amyrin palmitate as antidyslipidemic agents from Wrightia tomentosa leaves. Phytomedicine. 2012 Jun 15;19(8-9):682-5. doi: 10.1016/j.phymed.2012.03.013. PMID: 22541636. View Source
